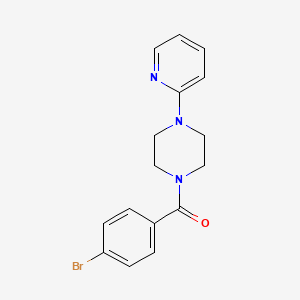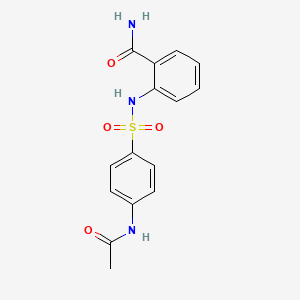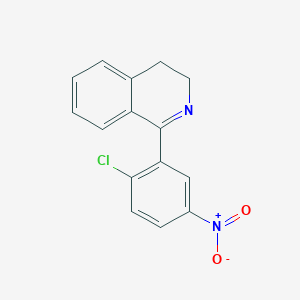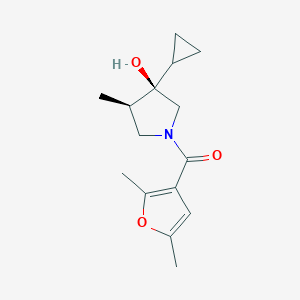![molecular formula C17H19NO2S B5535293 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide](/img/structure/B5535293.png)
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C16H17NO2S. This compound is known for its unique structural features, which include a methoxy group, a methylphenyl group, and a methylsulfanyl group attached to a benzamide core .
Métodos De Preparación
The synthesis of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Análisis De Reacciones Químicas
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(4-methylbenzyl)benzamide: This compound shares a similar benzamide core but lacks the methylsulfanyl group, which may result in different chemical and biological properties.
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-4-6-13(7-5-12)11-18-17(19)15-9-8-14(21-3)10-16(15)20-2/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUNFYXJAPETIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5535219.png)
![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5535245.png)

![[(3R*,4R*)-1-{3-[(dimethylamino)methyl]benzyl}-4-(pyrrolidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5535255.png)
![2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5535260.png)

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)
![2-phenyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide](/img/structure/B5535303.png)
![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE](/img/structure/B5535322.png)

![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)
